molecular formula C12H16O2 B14341118 (Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 106265-13-8

(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B14341118
CAS No.: 106265-13-8
M. Wt: 192.25 g/mol
InChI Key: RHGYOFGNYZDMIZ-UHFFFAOYSA-N
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Description

(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a furan ring and a tetramethylcyclopropyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the reaction of furan derivatives with tetramethylcyclopropyl ketones under specific conditions. One common method includes the use of acetonitrile as a solvent and ball-milling techniques to facilitate the reaction . The reaction mixture is then filtered to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography are employed to purify the crude product, ensuring the isolation of the major regioisomer .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with cannabinoid receptors. It has been shown to have affinities for both CB1 and CB2 receptors, with a higher selectivity for CB2 . The binding to these receptors modulates various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is similar to other synthetic cannabinoids such as UR-144 and FUB-144 . its unique furan ring distinguishes it from these compounds, which typically contain indole or indazole rings. This structural difference contributes to its distinct chemical and biological properties.

List of Similar Compounds

Properties

CAS No.

106265-13-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

furan-2-yl-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C12H16O2/c1-11(2)10(12(11,3)4)9(13)8-6-5-7-14-8/h5-7,10H,1-4H3

InChI Key

RHGYOFGNYZDMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CC=CO2)C

Origin of Product

United States

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